molecular formula C16H21NO3 B12855234 (2R)-2-Benzyl-4-oxopyrrolidine, N-BOC protected

(2R)-2-Benzyl-4-oxopyrrolidine, N-BOC protected

Cat. No.: B12855234
M. Wt: 275.34 g/mol
InChI Key: BMGZKXBNDSMHNM-CYBMUJFWSA-N
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Description

(2R)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is a compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. The N-BOC protection refers to the tert-butoxycarbonyl group, which is commonly used to protect amines during chemical synthesis. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Benzyl-4-oxopyrrolidine, N-BOC protected typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    BOC Protection: The amine group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Benzyl-4-oxopyrrolidine, N-BOC protected can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-Benzyl-4-oxopyrrolidine, N-BOC protected has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Benzyl-4-oxopyrrolidine, N-BOC protected involves its interaction with specific molecular targets. The BOC protection group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds also contain a pyrrolidine ring and have similar biological activities.

    Pyridine and Pyrrole Derivatives: These heterocycles share structural similarities and are used in various chemical and biological applications.

Uniqueness

(2R)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is unique due to its specific combination of a benzyl group and a BOC-protected amine. This combination provides distinct reactivity and binding properties, making it valuable in synthetic and medicinal chemistry.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl (2R)-2-benzyl-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-14(18)10-13(17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1

InChI Key

BMGZKXBNDSMHNM-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1CC2=CC=CC=C2

Origin of Product

United States

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